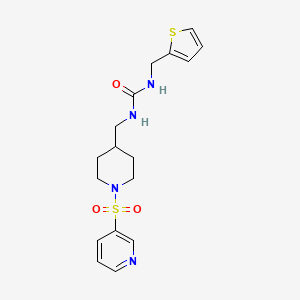![molecular formula C18H18ClF3N4O3 B2894425 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine CAS No. 338409-52-2](/img/structure/B2894425.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a pyridine derivative and a nitrophenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through a series of halogenation and trifluoromethylation reactions.
Piperazine Substitution: The pyridine derivative is then reacted with piperazine under controlled conditions to form the intermediate compound.
Nitrophenoxyethyl Substitution: Finally, the intermediate is reacted with 2-(4-nitrophenoxy)ethyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the compound can also undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction of Nitro Group: Yields the corresponding amine derivative.
Substitution Reactions: Can yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Biological Studies: Used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: Explored for its potential use in the synthesis of advanced materials and agrochemicals.
作用機序
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antibacterial effects.
Pathways Involved: It may inhibit key metabolic pathways in bacteria, leading to reduced viability and growth.
類似化合物との比較
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another compound with a similar pyridine and piperazine structure, known for its antibacterial properties.
Trifluoromethyl-Containing Drugs: Various FDA-approved drugs contain the trifluoromethyl group, which imparts unique pharmacological properties.
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and nitrophenoxyethyl groups contribute to its stability and potential as a versatile pharmacophore.
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O3/c19-16-11-13(18(20,21)22)12-23-17(16)25-7-5-24(6-8-25)9-10-29-15-3-1-14(2-4-15)26(27)28/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFHCTKZCHACRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine](/img/structure/B2894343.png)

![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2894348.png)
![ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2894349.png)
![3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2894352.png)

![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2894354.png)


![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2894358.png)
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2894359.png)
![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)


